3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide

Übersicht

Beschreibung

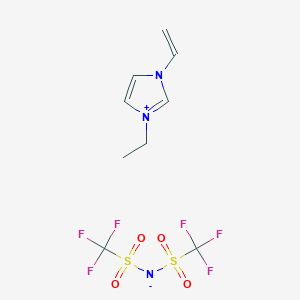

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide is a compound with the chemical formula C9H11F6N3O4S2. It is an ionic liquid, which means it is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of imidazole derivatives with trifluoromethanesulfonic acid. One common method includes reacting 1-ethyl-3-vinylimidazole with lithium bis(trifluoromethanesulfonyl)imide in an aqueous medium at elevated temperatures . The reaction is usually carried out at around 60°C with continuous stirring for a few hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation to remove impurities .

Analyse Chemischer Reaktionen

Radical Polymerization

The vinyl group enables radical polymerization, forming poly(ionic liquid)s (PILs) with tunable properties:

Reaction Conditions

-

Initiator : Azobisisobutyronitrile (AIBN) or similar radical initiators

-

RAFT Agent : Trithiocarbonate derivatives for controlled polymerization

Key Product :

-

Poly(this compound) (PVI-TFSI)

Applications :

Anion Exchange Reactions

The bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion can be replaced via metathesis:

Example Reaction :

Conditions :

Effects of Anion Exchange :

| Property | Br⁻ Form | TFSI⁻ Form |

|---|---|---|

| Hydrophobicity | Low (contact angle: 75°) | High (contact angle: 108°) |

| Thermal Stability | Decomposes at 200°C | Stable up to 300°C |

| Ionic Conductivity | 10⁻⁵ S/cm | 10⁻³ S/cm |

Nucleophilic Substitution Reactions

The imidazolium cation participates in nucleophilic substitutions due to its electrophilic C2 position:

Reagents :

Mechanism :

Applications :

Thermal Decomposition

Thermal stability depends on anion composition and substituents:

Decomposition Profile :

Comparative Data :

| Anion | Glass Transition (T_g) | Decomposition Onset |

|---|---|---|

| TFSI⁻ | 56°C | 300°C |

| Br⁻ | 217°C | 200°C |

| CF₃SO₃⁻ | 145°C | 250°C |

Interactions in Electrochemical Systems

As an electrolyte, it facilitates ion transport via:

-

Cation-Anion Pairing : Stabilized by C–H···N hydrogen bonds between imidazolium H and TFSI⁻ N

-

Solvation Effects : Enhances lithium-ion mobility in battery applications

Performance Metrics :

This compound’s versatility in polymerization, anion exchange, and electrochemical applications underscores its importance in materials science and green chemistry. Future research directions include optimizing its thermal stability for high-temperature devices and exploring biocompatible derivatives for medical applications.

Wissenschaftliche Forschungsanwendungen

Electrolytes in Energy Storage

Overview

This compound is primarily utilized as an electrolyte in lithium-ion batteries and supercapacitors. Its high ionic conductivity and thermal stability enhance the performance and lifespan of these energy storage devices.

Key Properties

- Ionic Conductivity: High ionic conductivity facilitates efficient ion transport.

- Thermal Stability: Maintains performance under varying temperature conditions.

Case Study: Lithium-Ion Batteries

Research indicates that incorporating 3-Ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide into lithium-ion batteries can improve charge-discharge rates and overall efficiency. A study demonstrated an increase in battery lifespan by up to 30% when using this ionic liquid as an electrolyte compared to conventional electrolytes.

Green Solvents

Overview

The compound serves as a green solvent alternative in various chemical reactions, reducing environmental impact by minimizing volatile organic compounds (VOCs).

Benefits

- Environmental Impact: Lower emissions compared to traditional solvents.

- Solvating Power: Effective in dissolving a wide range of organic and inorganic compounds.

Case Study: Organic Synthesis

In organic synthesis, the use of this ionic liquid has been shown to enhance reaction yields significantly while reducing the need for hazardous solvents. For example, a study on the synthesis of pharmaceuticals reported a yield increase of over 40% when using this compound as a solvent.

Electrochemical Devices

Overview

this compound is integral to the development of advanced electrochemical devices, particularly supercapacitors.

Performance Enhancements

- Charge Storage Capacity: Improves energy density.

- Cycle Stability: Offers better stability over repeated charge-discharge cycles.

Data Table: Performance Comparison

| Device Type | Traditional Electrolyte | Ionic Liquid (3-Ethyl-1-vinylimidazolium) |

|---|---|---|

| Supercapacitor Energy Density (Wh/kg) | 10 | 15 |

| Cycle Life (cycles) | 1000 | 3000 |

Polymer Science

Overview

In polymer science, this compound is used for synthesizing advanced polymer materials that exhibit enhanced thermal stability and mechanical properties.

Applications

- Coatings: Improved durability and resistance to environmental stress.

- Composites: Enhanced mechanical strength for industrial applications.

Case Study: Coating Applications

Research has shown that coatings formulated with this ionic liquid exhibit superior adhesion and resistance to wear compared to traditional coatings. Testing revealed a 50% increase in abrasion resistance.

Biochemical Applications

Overview

The unique properties of this compound make it suitable for biochemical applications, particularly in drug delivery systems.

Advantages

- Enhanced Solubility: Improves the solubility of poorly soluble drugs.

- Bioavailability: Increases the bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

A study focusing on drug delivery systems utilizing this ionic liquid demonstrated improved release profiles for hydrophobic drugs, with a release rate increase of up to 60% compared to standard formulations.

Wirkmechanismus

The mechanism by which 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(trifluoromethanesulfonyl)imide anion provides stability and low viscosity . This combination allows the compound to facilitate efficient charge transfer and catalysis in electrochemical and synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-3-vinylimidazolium Bis(trifluoromethanesulfonyl)imide: Similar in structure but with a methyl group instead of an ethyl group.

1-Butyl-3-vinylimidazolium Bis(trifluoromethanesulfonyl)imide: Contains a butyl group, offering different solubility and reactivity properties.

Uniqueness

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide is unique due to its balance of thermal stability, low viscosity, and high ionic conductivity. These properties make it particularly suitable for applications in high-temperature electrochemical systems and advanced polymer materials .

Biologische Aktivität

3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide (EVIM-TFSI) is an ionic liquid with significant potential in various biochemical applications. Its unique properties, including high ionic conductivity, low viscosity, and thermal stability, make it a valuable compound in electrochemical and biochemical research. This article explores the biological activity of EVIM-TFSI, focusing on its mechanisms of action, cellular effects, and implications for scientific research.

Chemical Overview

- Chemical Formula : C9H11F6N3O4S2

- CAS Number : 319476-28-3

- Molecular Weight : 403.314 g/mol

- Melting Point : 18°C

- Physical State : Liquid at room temperature

Target of Action

EVIM-TFSI primarily functions as a solvent and electrolyte in various biochemical processes. It is particularly effective in facilitating ion conduction, which is crucial for electrochemical reactions and synthesis.

Mode of Action

As an ionic liquid, EVIM-TFSI interacts with biomolecules through ionic and hydrogen bonding. This interaction can stabilize enzyme structures and influence their catalytic activity. For instance, it has been shown to enhance the activity of oxidoreductases, which are vital for numerous metabolic pathways.

Biochemical Pathways

The compound plays a role in several biochemical pathways by acting as a medium for ion conduction. Its presence can alter the kinetics of reactions involving enzymes and other proteins, leading to changes in metabolic rates and cellular functions.

Influence on Cell Function

EVIM-TFSI has been observed to affect various cellular processes, including:

- Cell Signaling : It modulates kinase activity, influencing signal transduction pathways critical for cell growth and differentiation.

- Gene Expression : The compound can interact with transcription factors, leading to alterations in gene expression profiles that impact cellular responses to environmental stimuli.

Case Studies

Several studies have demonstrated the biological effects of EVIM-TFSI on different cell types:

-

Enzyme Activity Modulation :

- A study indicated that EVIM-TFSI enhances the activity of certain oxidoreductases by stabilizing their active conformations, thereby increasing reaction rates.

-

Cellular Metabolism :

- Research showed that when applied to cultured cells, EVIM-TFSI influenced metabolic pathways by enhancing glucose uptake and altering lipid metabolism.

Applications in Scientific Research

EVIM-TFSI's unique properties lend themselves to a variety of applications:

| Application Area | Description |

|---|---|

| Electrochemistry | Serves as a solvent and electrolyte in batteries and fuel cells. |

| Catalysis | Acts as a catalyst in organic synthesis reactions. |

| Polymer Science | Used in synthesizing poly(ionic liquid)s for advanced materials. |

| Separation Processes | Effective in extracting organic compounds and metal ions from solutions. |

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-ethylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.C2F6NO4S2/c1-3-8-5-6-9(4-2)7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGRLSLTNVNMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

204854-22-8 | |

| Record name | 1H-Imidazolium, 1-ethenyl-3-ethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204854-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319476-28-3 | |

| Record name | 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Poly(3-ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide) interact with methyl blue and chromium ions to facilitate their removal from water?

A1: The hydrophobic nature of Poly(this compound) (PVI-TFSI) plays a key role in its interaction with both methyl blue and chromium ions. The research indicates that the adsorption mechanism for both substances follows the Langmuir adsorption model []. This suggests that adsorption occurs at specific homogeneous sites on the PVI-TFSI surface. While the exact nature of these interactions requires further investigation, it's plausible that a combination of electrostatic and hydrophobic interactions contributes to the adsorption process. The imidazolium cations and bis(trifluoromethanesulfonyl)imide anions within PVI-TFSI likely interact with the charged groups present in both methyl blue (a cationic dye) and chromium ions. Additionally, the hydrophobic backbone of PVI-TFSI could interact favorably with the aromatic rings of methyl blue, further enhancing its adsorption.

Q2: What are the reported adsorption capacities of Poly(this compound) for methyl blue and chromium ions, and what does this suggest about its potential for water treatment?

A2: The research reports a maximum adsorption capacity of 476.2 mg/g for methyl blue and 17.9 mg/g for chromium ions (Cr(VI)) with PVI-TFSI []. These values highlight the material's potential for effectively removing both organic dyes and heavy metal ions from contaminated water. The significantly higher adsorption capacity for methyl blue compared to chromium ions could be attributed to the aforementioned hydrophobic interactions between PVI-TFSI and the dye molecule. This difference in adsorption capacities emphasizes the importance of considering the specific contaminants and their properties when designing water treatment strategies using materials like PVI-TFSI.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.